molecular formula C15H18N4O6 B2845352 N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine CAS No. 478046-48-9

N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine

Cat. No.: B2845352
CAS No.: 478046-48-9
M. Wt: 350.331
InChI Key: NZCLVOGEFQVXAU-GHRIWEEISA-N
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Description

N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine is a useful research compound. Its molecular formula is C15H18N4O6 and its molecular weight is 350.331. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Aminations with Oxaziridines

Cyclohexanespiro-3'-oxaziridine demonstrates the potential for transferring its NH group to various nucleophiles, facilitating the synthesis of a wide range of nitrogen-containing compounds such as azines, hydrazines, and N-aminopeptides. This methodology showcases the utility of electrophilic amination in constructing complex nitrogenous architectures, which could be related to the synthesis or functionalization of compounds like N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine (Andreae & Schmitz, 1991).

Anionic Polymerization of Caprolactam

The study on the anionic polymerization of caprolactam and subsequent transformations of 3-oxoamide structures provides insights into the chemical behavior of amide and cyclohexylidene groups under polymerization conditions. Such research underscores the importance of understanding the reactivity of specific functional groups in the development of polymeric materials, which may inform the handling and potential applications of compounds like this compound (Bukac̆ & Šebenda, 2007).

Cyclization to Octahydrophenanthrene Derivatives

Cyclization reactions, such as the transformation of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate to octahydrophenanthrene derivatives, highlight the potential of cyclohexylidene compounds to serve as precursors in the synthesis of complex cyclic structures. This example illustrates the broader utility of similar compounds in synthetic organic chemistry for constructing pharmacologically relevant frameworks (Wilamowski et al., 1995).

Base-Catalysed Aromatic Nucleophilic Substitution

The study of base-catalyzed nucleophilic substitution reactions involving O-(2,4-dinitrophenyl) substituted cyclohexanone oxime provides a basis for understanding the reactivity of dinitrophenyl and cyclohexylidene functionalities under nucleophilic conditions. This research can be applied to predict the behavior of this compound in similar reactions (Jain, Gupta, & Kumar, 1990).

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O6/c1-2-16-15(20)25-17-13-6-4-3-5-11(13)12-8-7-10(18(21)22)9-14(12)19(23)24/h7-9,11H,2-6H2,1H3,(H,16,20)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCLVOGEFQVXAU-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)ON=C1CCCCC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)O/N=C/1\CCCCC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.